![molecular formula C18H14ClN3OS B2882891 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 442532-02-7](/img/no-structure.png)

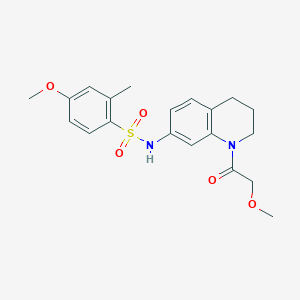

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

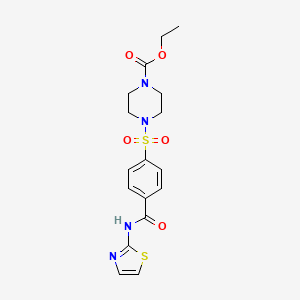

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has been of significant interest to the scientific community due to its potential applications in the field of drug development. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body . The compound “6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one” could potentially be used in the synthesis of these indole derivatives.

Anti-Inflammatory Applications

The compound could potentially be used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are used to relieve pain and inflammation associated with various conditions, and the compound’s structure suggests it could have similar applications .

Inhibition of Aldosterone Synthase

The compound could potentially be used in the development of drugs that inhibit aldosterone synthase (CYP11B2), a promising novel mechanism to lower arterial blood pressure .

Cortisol Sparing CYP11B2 Inhibitor

The compound could potentially be used in the development of cortisol sparing CYP11B2 inhibitors . These inhibitors could help manage conditions related to cortisol overproduction, such as Cushing’s syndrome .

Anti-HIV Applications

The compound could potentially be used in the development of anti-HIV drugs . Its structure suggests it could interfere with the replication of the HIV virus .

Analgesic Applications

The compound could potentially be used in the development of analgesic drugs . These drugs are used to relieve pain, and the compound’s structure suggests it could have similar applications .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes indole derivatives valuable in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biological changes.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the compound induces a variety of molecular and cellular changes .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 3-indoleacetaldehyde to form 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile, which is then reacted with sulfur and sodium hydroxide to form the desired compound.", "Starting Materials": [ "2-aminobenzonitrile", "3-indoleacetaldehyde", "sulfur", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-aminobenzonitrile with 3-indoleacetaldehyde in the presence of a suitable solvent and a catalyst to form 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile.", "Step 2: React 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile with sulfur and sodium hydroxide in the presence of a suitable solvent to form the desired compound '6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |

CAS RN |

442532-02-7 |

Product Name |

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

Molecular Formula |

C18H14ClN3OS |

Molecular Weight |

355.84 |

IUPAC Name |

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |

InChI Key |

GOPMUSWHIVWLTR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2882808.png)

![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2882821.png)

![2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2882822.png)

![N-(2,4-dimethylphenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2882826.png)

![4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid](/img/structure/B2882828.png)